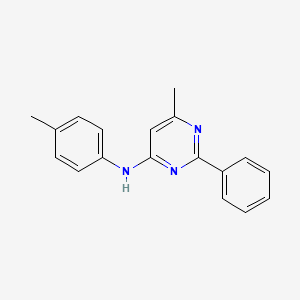

6-methyl-N-(4-methylphenyl)-2-phenyl-4-pyrimidinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives, including compounds structurally related to "6-methyl-N-(4-methylphenyl)-2-phenyl-4-pyrimidinamine," are a focus of synthetic organic chemistry due to their wide range of applications, from materials science to pharmaceuticals. These compounds are characterized by their pyrimidine core, a six-membered ring with nitrogen atoms at positions 1 and 3, which is a common structure in several biologically active molecules and high-performance materials.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions, including the Chichibabin synthesis, which is a method for preparing pyrimidine rings through the reaction of aldehydes and ketones with ammonia or amines. Modified versions of this synthesis have been employed to create various pyrimidine-containing polymers and compounds with specific substituents, demonstrating the versatility of this synthetic approach in creating complex molecular architectures (Ma et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using techniques such as NMR, FT-IR, and X-ray diffraction. These methods allow for the characterization of the electronic structure, bonding patterns, and overall molecular geometry, which are crucial for understanding the compound's reactivity and properties. For example, studies on related pyrimidine compounds have detailed their amorphous nature and molecular conformations, providing insights into how molecular structure influences material properties (Huang et al., 2017).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, which are pivotal for further functionalizing the pyrimidine ring with different substituents. These reactions expand the utility of pyrimidine derivatives in creating a wide range of compounds with diverse chemical properties suitable for different applications.

Physical Properties Analysis

The physical properties of pyrimidine-containing compounds, such as solubility, thermal stability, and mechanical strength, are influenced by their molecular structure. For instance, polymers derived from pyrimidine diamines exhibit high thermal stability, good solubility in polar solvents, and excellent mechanical properties, making them suitable for applications requiring materials that withstand harsh conditions (Wang et al., 2008).

Applications De Recherche Scientifique

Environmental and Health Impact Studies

Carcinogenicity and Dietary Concerns : Research has identified the presence and potential carcinogenicity of heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in cooked meats. These studies highlight the risks associated with dietary intake of such compounds, suggesting a link between the consumption of red meat cooked at high temperatures and an increased risk of gastric cancer due to the formation of these amines during cooking processes (E. de Stefani et al., 1998).

Exposure through Indoor Air and Dust : An investigation into polyhalogenated compounds (PHCs) such as brominated flame retardants (BFRs) in indoor air and dust samples from two modern homes in Japan detected significant levels of various PHCs. This study underscores the importance of monitoring and understanding exposure to hazardous chemicals within indoor environments (H. Takigami et al., 2009).

Pharmacokinetics and Physiological Effects : Comprehensive studies on the physiological, subjective, and behavioral effects of compounds structurally related to 6-methyl-N-(4-methylphenyl)-2-phenyl-4-pyrimidinamine, such as MDMA and methamphetamine, in humans. These investigations provide critical insights into the pharmacological properties, potential therapeutic applications, and risks associated with these substances (W. Martin et al., 1971).

Propriétés

IUPAC Name |

6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-13-8-10-16(11-9-13)20-17-12-14(2)19-18(21-17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYQILSYFHCGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649413 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)

![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)

![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)

![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)

![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)